Home > Products > Screening Compounds P15408 > N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide -

N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide

Catalog Number: EVT-3667707
CAS Number:
Molecular Formula: C17H15ClINO3
Molecular Weight: 443.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds incorporates a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamide scaffold with various 4-substituted phenyl-ureido groups at the 2-position. These compounds were synthesized and evaluated for their antimicrobial activity. []

Dichlorotriethylphosphine{12-(3,4-dimethoxyphenyl)- 4,5-dimethoxy-11,14-diaza-tricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-10-one}- palladium(II) methanol solvate

Compound Description: This complex consists of a palladium(II) ion coordinated to a dichlorotriethylphosphine ligand and a bridged diamine ligand incorporating a 3,4-dimethoxyphenyl moiety. The study focused on elucidating its crystal structure and understanding the ligand conformation. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

Compound Description: This compound features a 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-3-benzazepine core structure with a 4-methoxyphenyl group at the 1-position. The research focused on its synthesis and X-ray crystallographic analysis. []

1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol

Compound Description: This molecule is a phenylethanolamine derivative studied for its potential as a β-adrenoceptor blocking drug. The study involved molecular mechanics calculations and X-ray crystallography to understand its conformational preferences and intermolecular interactions. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist investigated for its potential in treating rheumatoid arthritis and osteoarthritis. The research demonstrated its effectiveness in reducing inflammation and pain in rodent models. []

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methyl)acrylamide (7b-4)

Compound Description: This compound demonstrated potent acetylcholinesterase (AChE) inhibitory activity and showed neuroprotective and β-secretase (BACE1) inhibitory effects. It was also effective in improving memory in a scopolamine-induced dysfunction model. []

N-(((1-benzyl-1H-1,2,3-triazole-4-yl)methyl)cinnamamide) (7a-1)

Compound Description: This compound exhibited potent butyrylcholinesterase (BuChE) inhibitory activity. Molecular modeling and kinetic studies suggest that it interacts with both the catalytic and peripheral anionic sites of BuChE. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (15)

Compound Description: This compound exhibited significant cytotoxic activity against the MCF7 breast cancer cell line, exceeding the potency of the reference drug doxorubicin. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (27)

Compound Description: This compound displayed potent cytotoxic activity against the MCF7 breast cancer cell line, demonstrating comparable potency to the reference drug doxorubicin. []

2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide (7)

Compound Description: This compound exhibited significant cytotoxic activity against the MCF7 breast cancer cell line, demonstrating higher potency compared to the reference drug doxorubicin. []

2-cyano-5-(4-(dimethyl-amino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide (19)

Compound Description: This compound exhibited potent cytotoxic activity against the MCF7 breast cancer cell line, demonstrating higher potency compared to the reference drug doxorubicin. []

(-)-Septicine (1)

Compound Description: (-)-Septicine is a natural product synthesized asymmetrically in the study. It serves as a precursor to (-)-Tylophorine and possesses a unique indolizidinone core structure. []

(-)-Tylophorine (2)

Compound Description: (-)-Tylophorine is a natural product derived from (-)-Septicine through an oxidative coupling reaction. It exhibits a distinct structure characterized by a fused ring system. []

(2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-difydro-1H-indole-2-carbonyl)-pyrrolidine-2-carboxamide] (SR49059)

Compound Description: SR49059 is a potent vasopressin receptor antagonist. It displayed high affinity for the V1a receptor subtype and effectively inhibited AVP binding. []

1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

Compound Description: OPC-21268 is a vasopressin receptor antagonist with a distinct structure characterized by a quinolinone core and a piperidine ring. The study demonstrated its ability to inhibit AVP binding to the V1a receptor subtype. []

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a potent and selective vasopressin V1b receptor antagonist. It effectively inhibited AVP-induced insulin release from islet cells. []

(3,4-dihidroxibencilideno)hydrazide 3-hydroxynaphthalene acid-2-carboxylic acid

Compound Description: This compound, alongside several others, was identified as a potential dynamin 2 inhibitor. []

3-hydroxy-N'-[(2,4,5-trihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide

Compound Description: Identified as a potential dynamin 2 inhibitor, this compound showcases a structure containing both naphthalene and phenyl rings with multiple hydroxyl substitutions. []

Tetradecyltrimethylammonium bromide

Compound Description: This compound is a quaternary ammonium salt identified as a potential dynamin 2 inhibitor. []

4-chloro-2-((2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino)benzoic acid

Compound Description: This compound features an isoindole core structure with a nitrophenyl substituent, identified as a potential dynamin 2 inhibitor. []

2-cyano-N-octyl-3-[1-(3-dimethylaminopropyl)-1H-indole-3-yl]acrylamide

Compound Description: This compound, identified as a potential dynamin 2 inhibitor, contains an indole ring system and an acrylamide moiety within its structure. []

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanilquinazolin-4(3H)-one

Compound Description: This compound, identified as a potential dynamin 2 inhibitor, incorporates a quinazolinone core with a dichloromethoxyphenyl substituent. []

N,N'-(propane-1,3-diyl)bis(7,8-dihydroxy-2-imino-2H-chromene-3-carboxamide) & N,N'-(ethane-1,2-diyl)bis(7,8-dihydroxy-2-imino-2H-chromene-3-carboxamide)

Compound Description: These compounds, identified as potential dynamin 2 inhibitors, feature a chromene core structure with multiple hydroxyl substitutions and are linked by alkyl diamine linkers. []

Octadecyltrimethylammonium bromide

Compound Description: Similar to tetradecyltrimethylammonium bromide, this compound is a quaternary ammonium salt identified as a potential dynamin 2 inhibitor. []

Dynamin inhibitory peptide

Compound Description: This peptide sequence acts as a dynamin inhibitor by interfering with its function. []

4-(N,N-dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatriciclo[5.2.1]decane-3,5-dione

Compound Description: This compound features a complex polycyclic structure with a long alkyl chain, identified as a potential dynamin 2 inhibitor. []

SR121463B [1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2-morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer]

Compound Description: SR121463B is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []

(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide] (SR49059)

Compound Description: SR49059 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-) (SSR149415)

Compound Description: SSR149415 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []

1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC21268)

Compound Description: OPC21268 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []

(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide (OPC41061)

Compound Description: OPC41061 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []

(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2,3,4,5-tetrahydro-1H-benzazepine monohydrochloride (OPC31260)

Compound Description: OPC31260 is a nonpeptide antagonist of the V2-renal vasopressin receptor. The study investigated its binding affinity to mutated V2R receptors to map the antagonist binding site. []

5-(1,2-Dithiolan-3-yl)-N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pentanamide (compound 6)

Compound Description: This retinoid derivative demonstrated apoptotic effects on the K562 human chronic myelogenous leukemia cell line. It induced caspase 3 and PARP cleavage and upregulated Bax/Bcl-2 ratio, Bad, and Bim gene expressions. []

4-(3,4-Dimethoxyphenyl)-N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)butanamide (compound 8)

Compound Description: This retinoid derivative exhibited apoptotic effects on the K562 human chronic myelogenous leukemia cell line. It induced caspase 3 and PARP cleavage and upregulated Bax/Bcl-2 ratio, Bad, and Bim gene expressions. []

(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acrylamide (compound 11)

Compound Description: This retinoid derivative induced apoptosis in K562 human chronic myelogenous leukemia cells, accompanied by caspase 3 and PARP cleavage, Bax/Bcl-2 ratio upregulation, and increased Bad and Bim gene expressions. []

2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,5-dinitroisoindolina-1,3-dione & 2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,5-diaminoisoindoline-1,3-dione

Compound Description: These compounds, alongside numerous others, are derivatives of the pharmaceutically active isoindoline. The research focuses on synthesizing and exploring a diverse range of isoindoline derivatives for their potential medicinal applications. []

2-Chloro-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindolin-4-yl}acetamide & 2-Amino-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindolin-4-yl}acetamide

Compound Description: These compounds are part of a larger series of isoindoline derivatives investigated for their potential medicinal properties. []

2-N,N-Dimethylamino-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindolin-4-yl}acetamide HCl & N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindolin-4-yl}-2,2,2-trifluoroacetamide

Compound Description: These compounds are additional examples from the series of isoindoline derivatives being explored for their potential medicinal applications. []

1-(3-Coumaryl)-pyridinium salts (3)

Compound Description: These salts incorporate both a coumarin moiety and a pyridinium ring in their structure. They were synthesized and used as intermediates in the preparation of fused 3-amino-pyridine-2-ones. []

1-(3-Coumaryl)-tetrahydrothiophenium salts (5)

Compound Description: These salts feature a coumarin moiety linked to a tetrahydrothiophenium ring. They were synthesized and used as intermediates in the synthesis of fused 3-amino-pyridine-2-ones. []

2-Chloro-N1-(3,4-dimethoxyphenyl)acetamide

Compound Description: This compound serves as a key starting material in the synthesis of quinolinyl- and (thieno[2,3-b]pyridin-5-yl)-pyridinium salts. []

Substituted 2-chloro-N1-(2-thienyl)acetamides (8)

Compound Description: This series of compounds features a 2-chloroacetamide moiety linked to a substituted thienyl ring. They were used as starting materials in the synthesis of quinolinyl- and (thieno[2,3-b]pyridin-5-yl)-pyridinium salts. []

Quinolinyl- and (thieno[2,3-b]pyridin-5-yl)-pyridinium salts (10)

Compound Description: These salts incorporate either a quinoline or a thieno[2,3-b]pyridine moiety linked to a pyridinium ring. They were synthesized and subsequently used in the preparation of fused 3-amino-pyridine-2-ones. []

Fused thieno[2,3-b]pyridin-ones (19)

Compound Description: These compounds feature a fused thienopyridine ring system with a ketone functional group. They were synthesized through Thorpe-Ziegler cyclization and cyclodehydrogenation reactions. []

3-(1-Pyridinio)-quinoline-4-olates (23)

Compound Description: These compounds incorporate both a pyridine and a quinoline moiety, with an alcoholate group at the 4-position of the quinoline ring. They were synthesized and subsequently used in the preparation of 3-amino-4-hydroxy-quinoline-2-ones. []

Fused 3-amino-pyridine-2-ones (11)

Compound Description: These compounds feature a fused pyridine ring system with an amine and a ketone functional group. They were synthesized through Zincke-cleavage of pyridinium salts. []

3-Amino-4-hydroxy-quinoline-2-ones (24)

Compound Description: These compounds feature a quinoline ring system with an amine, a hydroxyl, and a ketone functional group. They were synthesized through Zincke-cleavage of 3-(1-pyridinio)-quinoline-4-olates. []

Oxazoloquinolines (25)

Compound Description: These compounds feature a fused oxazole and quinoline ring system. They were synthesized from 3-amino-4-hydroxy-quinoline-2-ones by treatment with acetic anhydride. []

2-Chloro-3,4-diiodopyridine

Compound Description: This compound is a key intermediate synthesized through a directed ortho-metallation (DoM) and halogen dance (HD) mechanism. It serves as a versatile building block for creating diverse 2,3,4-tri(hetero)arylpyridine scaffolds. []

Properties

Product Name

N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide

IUPAC Name

(E)-N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Molecular Formula

C17H15ClINO3

Molecular Weight

443.7 g/mol

InChI

InChI=1S/C17H15ClINO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-14-6-5-12(19)10-13(14)18/h3-10H,1-2H3,(H,20,21)/b8-4+

InChI Key

SRSWTGWXTZDMAO-XBXARRHUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.